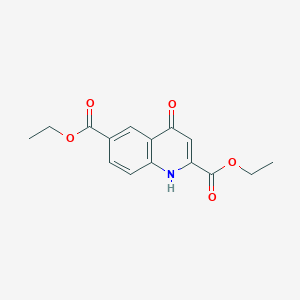

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 4-oxo-1H-quinoline-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-11-10(7-9)13(17)8-12(16-11)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMVTRXBVQICHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155621 | |

| Record name | 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007919-57-3 | |

| Record name | 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with diethyl oxalate under reflux conditions . Another method includes the use of catalytic amounts of sodium iodide (NaI) and heating the reaction mixture at 65°C for 28 hours . These methods typically yield the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate often involves bulk manufacturing processes that ensure high purity and consistent quality. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in 4-hydroxyquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxyquinoline and substituted quinolines, which have significant biological and industrial applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinolines, including diethyl 4-oxo-1,4-dihydroquinoline derivatives, are known for their broad-spectrum antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and are effective against drug-resistant strains. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial efficacy while minimizing resistance development .

Anticancer Properties

Recent investigations have highlighted the potential of diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate as an anticancer agent. A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study: Synthesis and Evaluation of Antimicrobial Activity

A synthesized derivative of diethyl 4-oxo-1,4-dihydroquinoline was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Organic Synthesis

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for producing more complex molecules.

Reactions Involving Diethyl 4-Oxo-1,4-Dihydroquinoline

The compound can participate in several reactions such as:

- Condensation Reactions : It can react with aldehydes or ketones to form substituted quinolines.

- Cyclization Reactions : The compound can be utilized to synthesize heterocyclic compounds through cyclization processes.

Material Science

In material science, diethyl 4-oxo-1,4-dihydroquinoline derivatives are being explored for their potential use in developing new materials with specific properties.

Polymerization Studies

Research has indicated that incorporating diethyl 4-oxo-1,4-dihydroquinoline into polymer matrices can enhance thermal stability and mechanical properties. These polymers could find applications in coatings and composite materials .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against drug-resistant bacteria |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile reactions including condensation |

| Material Science | Enhancement of polymer properties | Improved thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, leading to potential anticancer effects .

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Activity: Modifications at C3 (carboxamide vs. ester) and C4 (ketone vs. thioxo) significantly influence receptor selectivity. For example, thioxo derivatives (e.g., compound 47) exhibit inverse agonist behavior at cannabinoid receptors, while ketone derivatives act as agonists .

- Synthetic Flexibility: The quinoline core allows diverse functionalization, enabling rapid generation of analogs for SAR studies. For instance, HBTU-mediated coupling (Scheme 9) facilitates the introduction of adamantyl groups, enhancing steric bulk and receptor affinity .

- Crystallographic Insights : SHELX software has been critical in resolving the crystal structures of related compounds, aiding in conformational analysis and docking studies .

Biological Activity

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (DEQDC) is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and research.

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate has the following chemical properties:

- Molecular Formula : C15H15NO4

- Molecular Weight : 289.284 g/mol

- CAS Number : 2007919-57-3

- Purity : ≥95% .

Target and Mode of Action

DEQDC is structurally related to other quinoline derivatives that exhibit biological activity against various targets. Notably, it may function similarly to the compound 4-oxo-1,4-dihydroquinoline carboxylic acid, which has been identified as an inhibitor of HIV-1 integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a prime target for antiviral therapies .

The proposed mechanism involves the inhibition of integrase activity, thereby preventing viral replication. If DEQDC shares this mechanism, it could potentially serve as a therapeutic agent against HIV .

Antimicrobial Properties

DEQDC has shown promising antimicrobial activity against various pathogens. In studies assessing its efficacy against bacterial strains, it demonstrated moderate antibacterial properties. The Minimum Inhibitory Concentration (MIC) assays indicated that DEQDC could inhibit bacterial growth at specific concentrations .

Anticancer Activity

Research indicates that quinoline derivatives, including DEQDC, possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, derivatives with similar structures have been shown to inhibit cell proliferation and promote cell cycle arrest in cancerous cells .

Study on Antiviral Activity

A significant study explored the antiviral potential of DEQDC and related compounds against HIV. The findings suggested that DEQDC could inhibit HIV replication in vitro by interfering with the integrase enzyme's function. The study reported IC50 values indicating effective concentrations for viral suppression .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| DEQDC | 40 ± 3 | Antiviral |

| Control | >100 | No activity |

Antibacterial Evaluation

In another study focused on antibacterial activity, DEQDC was tested against Gram-positive and Gram-negative bacteria. The results showed that while DEQDC was effective against some strains, its potency varied significantly depending on the bacterial species tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | >100 |

Q & A

Q. What synthetic methodologies are commonly employed for preparing diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate?

The compound is typically synthesized via Hantzsch-like multicomponent reactions, involving condensation of aldehydes, β-keto esters, and ammonia derivatives. Key steps include refluxing in ethanol or methanol with catalytic acids (e.g., acetic acid) to promote cyclization. Reaction progress is monitored via TLC, and intermediates are characterized by -NMR to confirm the dihydropyridine ring formation. Post-synthetic modifications (e.g., oxidation to the quinoline system) require controlled conditions to avoid over-oxidation .

Q. How can the purity of diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate be optimized during synthesis?

Recrystallization from ethanol or ethyl acetate is standard for removing unreacted β-keto esters. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers or side products. Purity is validated by HPLC (>95% peak area) and melting point consistency with literature values. For crystallographic studies, slow evaporation from dichloromethane-hexane mixtures yields high-quality single crystals .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : - and -NMR confirm substituent positions and dihydropyridine/quinoline ring conformation. Aromatic protons appear as distinct doublets (δ 6.5–8.0 ppm), while ester groups show characteristic carbonyl signals (~165–170 ppm in -NMR).

- X-ray crystallography : SHELXL refinement (via programs like Olex2) resolves bond lengths, angles, and ring puckering. For example, the dihydroquinoline ring often adopts a boat conformation, quantified using Cremer-Pople parameters .

- FTIR : Stretching vibrations for C=O (1720–1740 cm) and N-H (3200–3400 cm) confirm functional groups .

Advanced Research Questions

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

Discrepancies (e.g., in -NMR chemical shifts) often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) with implicit solvent models (e.g., PCM for ethanol) improve alignment. For Raman/IR spectra, scaling factors (~0.96–0.98) adjust harmonic frequencies to match experimental anharmonic vibrations .

Q. What computational strategies are effective for modeling the compound’s reactivity in drug design?

Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., kinases). Molecular Dynamics (MD) simulations (AMBER or GROMACS) evaluate conformational stability in aqueous environments. QSAR models prioritize substituent modifications by correlating electronic parameters (HOMO-LUMO gaps) with bioactivity .

Q. What challenges arise in refining the crystal structure of diethyl 4-oxo-1,4-dihydroquinoline derivatives?

- Disorder : Flexible ester groups may require split-atom refinement (SHELXL PART command).

- Twinned crystals : Use HKLF5 format in SHELXL to deconvolute overlapping reflections.

- Hydrogen bonding : Hydrogen atoms are placed geometrically, but positions are verified via difference Fourier maps. Validation tools (PLATON, checkCIF) ensure compliance with IUCr standards .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation via hydrolysis of ester groups. LC-MS identifies degradation products (e.g., free carboxylic acids). Storage at –20°C in amber vials with desiccants (silica gel) extends shelf life. Thermal gravimetric analysis (TGA) confirms decomposition onset at ~180°C .

Q. What experimental designs optimize reaction yields for analogs with substituted aryl groups?

- DoE (Design of Experiments) : Vary aldehyde substituents, solvent polarity, and catalyst loading to identify optimal conditions (e.g., 4-methoxyphenyl derivatives require higher temps for cyclization).

- Kinetic studies : In situ IR monitors intermediate formation rates. Pseudo-first-order kinetics often apply for β-keto ester consumption .

Q. How can the compound’s pharmacological potential be evaluated in vitro?

- Cytotoxicity assays : MTT or resazurin-based protocols assess IC values against cancer cell lines (e.g., HeLa or MCF-7).

- Enzyme inhibition : Fluorescence polarization assays quantify binding to target enzymes (e.g., topoisomerase II).

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis identifies oxidative metabolites .

Q. What advanced synthetic routes enable regioselective functionalization of the quinoline core?

- Directed C-H activation : Palladium catalysts (e.g., Pd(OAc)) with directing groups (e.g., pyridine) enable selective halogenation at the 3-position.

- Electrophilic substitution : Nitration (HNO/HSO) targets the 5-position due to electron-withdrawing ester groups.

- Post-functionalization : Suzuki-Miyaura coupling installs aryl/heteroaryl groups at brominated positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.